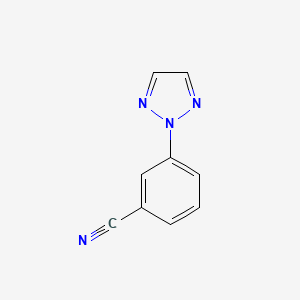![molecular formula C7H8BrNO2 B13980022 2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
2-[(2-Bromo-4-pyridinyl)oxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromo-4-pyridinyl)oxy]ethanol is a chemical compound with the molecular formula C7H8BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a brominated pyridine ring attached to an ethoxy group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol typically involves the reaction of 2-bromo-4-pyridine with ethylene glycol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature to accelerate the reaction, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-[(2-Bromo-4-pyridinyl)oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-[(2-Bromo-4-pyridinyl)oxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-[(2-Chloro-4-pyridinyl)oxy]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[(2-Fluoro-4-pyridinyl)oxy]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[(2-Iodo-4-pyridinyl)oxy]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-[(2-Bromo-4-pyridinyl)oxy]ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily achievable with other halogens.
特性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
2-(2-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2 |
InChIキー |
RSUUDPNBDDBFOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1OCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
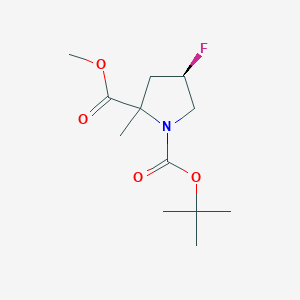

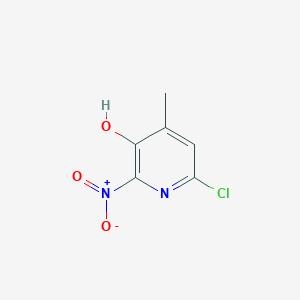
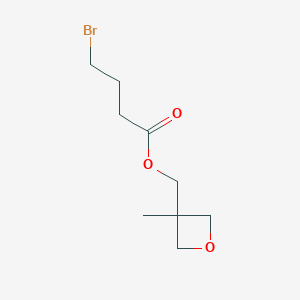

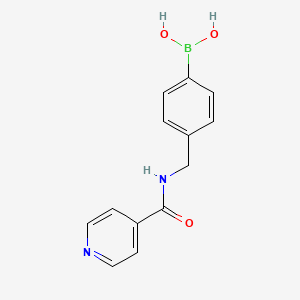
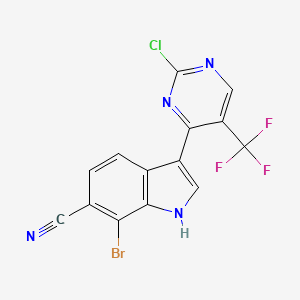
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)
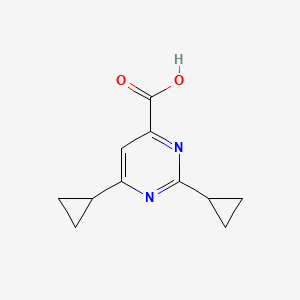
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
